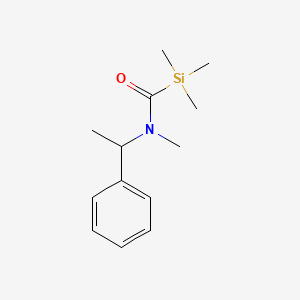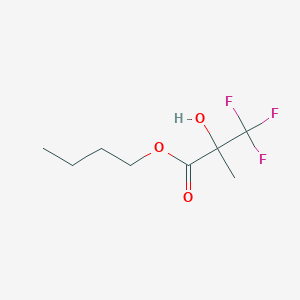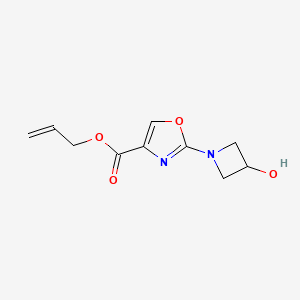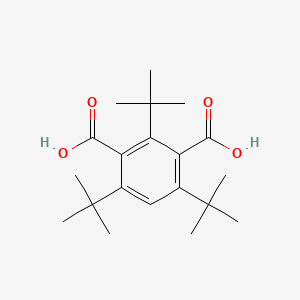
3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes under acidic conditions to form the benzimidazole core The final step involves acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step synthesis process, which includes the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound can also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzimidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Known for its anticancer activity.
2-(1H-Benzimidazol-2-yl)phenol: Exhibits antimicrobial properties.
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Used in pharmacological studies.
Uniqueness
3-(1H-Benzimidazol-2-yl)-4-oxo-4H-1-benzopyran-7-yl acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzimidazole and benzopyran moieties makes it a versatile compound for various applications .
Propiedades
Número CAS |
185382-44-9 |
|---|---|
Fórmula molecular |
C18H12N2O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
[3-(1H-benzimidazol-2-yl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H12N2O4/c1-10(21)24-11-6-7-12-16(8-11)23-9-13(17(12)22)18-19-14-4-2-3-5-15(14)20-18/h2-9H,1H3,(H,19,20) |
Clave InChI |
GBVNIZJMGPATDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


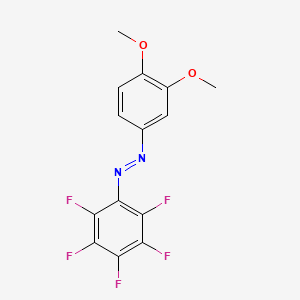
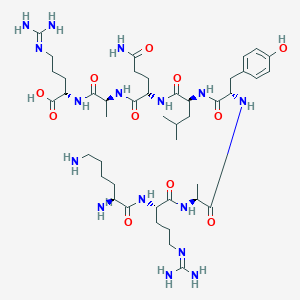
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)

![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

